molecular formula C16H22N6O3 B2759808 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1797844-45-1

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2759808
CAS No.: 1797844-45-1
M. Wt: 346.391
InChI Key: HLWAPSXKGQUGJB-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Microglia

PET imaging using [11C]CPPC targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, providing insights into neuroinflammation associated with various neuropsychiatric disorders. This approach enables noninvasive imaging of reactive microglia and disease-associated microglia in conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury. [11C]CPPC's specificity for CSF1R makes it a valuable tool for studying neuroinflammation and assessing drug target engagement in therapeutic development (Horti et al., 2019).

Sigma Receptor Ligands

Research into σ receptor ligands has led to the development of compounds with significant σ2 receptor binding affinities, some displaying activity in the subnanomolar range. These findings contribute to understanding the structure-affinity relationship and could inform the development of new therapeutic agents targeting σ receptors (Berardi et al., 2004).

CB1 Cannabinoid Receptor Studies

The synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) demonstrates the feasibility of studying CB1 cannabinoid receptors using PET imaging. This method could provide valuable insights into the role of CB1 receptors in various neurological conditions (Katoch-Rouse & Horti, 2003).

Antiarrhythmic and Hypotensive Activity

The development of new 1-[3-(4-arylpiperazinyl-1-yl)-2-(N-alkylcarbamoyloxy)propyl]-pyrrolidin-2-one derivatives has shown promise in antiarrhythmic and antihypertensive studies. These compounds exhibit significant activity, particularly compound 10a, highlighting the potential for novel therapeutic applications in cardiovascular disease management (Malawska et al., 2005).

COX2 Inhibitors Development

Research into 1,2-oxazine derivatives has identified potent compounds with high selectivity for COX2 inhibition over COX1. These findings are crucial for the development of COX2-specific inhibitors for anti-inflammatory therapy, offering insights into molecular interactions and the potential for new therapeutic strategies (Srinivas et al., 2015).

Properties

IUPAC Name

N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-25-9-6-20-15(23)16(24)21-11-12-2-7-22(8-3-12)14-13(10-17)18-4-5-19-14/h4-5,12H,2-3,6-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWAPSXKGQUGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.